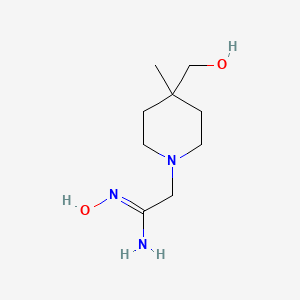

(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide

Descripción

Structural Hybridization Strategies in Piperidine-Amidoxime Derivatives

The molecular architecture of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide exemplifies strategic hybridization, merging a 4-methylpiperidine unit with an acetimidamide group. The piperidine ring confers conformational stability, while the hydroxymethyl substituent enhances hydrophilicity, countering the inherent lipophilicity of the heterocycle. The amidoxime moiety (N'-hydroxyacetimidamide) introduces hydrogen-bonding capabilities and metabolic versatility, enabling interactions with enzymes such as cytochrome P450 isoforms.

Table 1: Physicochemical Properties of (Z)-N'-Hydroxy-2-(4-(Hydroxymethyl)-4-Methylpiperidin-1-yl)Acetimidamide

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 201.27 g/mol | Optimal for blood-brain barrier penetration |

| LogP | 1.2 (predicted) | Balances solubility and membrane permeability |

| Hydrogen Bond Donors | 3 | Facilitates target binding |

| Rotatable Bonds | 4 | Reduces entropic penalties in binding |

The synthesis of this compound typically involves a multi-step protocol:

- Piperidine Functionalization : 4-Methylpiperidine is hydroxymethylated using formaldehyde under basic conditions, yielding 4-(hydroxymethyl)-4-methylpiperidine.

- Amidoxime Formation : The acetimidamide group is introduced via nucleophilic substitution, where hydroxylamine reacts with a nitrile precursor in dimethylformamide.

The stereochemistry of the Z-configuration is critical for bioactivity, as evidenced by docking studies of analogous compounds, where the spatial orientation of the amidoxime group determines hydrogen-bonding patterns with enzymatic active sites.

Role of Amidoxime Prodrug Systems in Bioactive Molecule Design

Amidoximes serve as prodrug candidates due to their reversible oxidation to nitriles or amides, enabling controlled release of active metabolites. In (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide, the amidoxime group acts as a bioreversible moiety, enhancing solubility and masking reactive functionalities until metabolic activation.

Key Advantages of Amidoxime Prodrugs:

- pH-Dependent Stability : Amidoximes remain stable in acidic environments (e.g., stomach) but hydrolyze in neutral or alkaline conditions (e.g., bloodstream).

- Enzymatic Activation : Liver esterases and cytochrome P450 enzymes convert amidoximes to active amines, enabling targeted delivery.

Table 2: Catalytic Systems for Amidoxime Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aluminum Oxide | Dimethylformamide | 60 | 85 |

| Stannic Oxide | 1,3-Dimethyl-2-imidazolidinone | 70 | 84 |

The synthetic route detailed in patent EP0406386B1 highlights the use of dimethylformamide as a solvent and aluminum oxide as a catalyst, achieving yields exceeding 85%. This methodology minimizes by-product formation through precise pH control during crystallization, ensuring high purity.

Mechanistic Insights:

- Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon of the nitrile group, forming an imino intermediate.

- Tautomerization : The intermediate undergoes tautomerization to stabilize the amidoxime structure.

- Crystallization : Acidification to pH 2–3 precipitates the product, which is then recrystallized for purification.

This compound’s amidoxime group also participates in chelation with metal ions, a property exploited in designing metalloenzyme inhibitors. For instance, the hydroxylamine nitrogen coordinates with zinc ions in matrix metalloproteinases, potentially inhibiting their activity.

Propiedades

Fórmula molecular |

C9H19N3O2 |

|---|---|

Peso molecular |

201.27 g/mol |

Nombre IUPAC |

N'-hydroxy-2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C9H19N3O2/c1-9(7-13)2-4-12(5-3-9)6-8(10)11-14/h13-14H,2-7H2,1H3,(H2,10,11) |

Clave InChI |

ALPPDGMYMSKWKT-UHFFFAOYSA-N |

SMILES isomérico |

CC1(CCN(CC1)C/C(=N/O)/N)CO |

SMILES canónico |

CC1(CCN(CC1)CC(=NO)N)CO |

Origen del producto |

United States |

Métodos De Preparación

Overview

This approach involves the formation of the acetimidamide core through amidination of suitable precursors, followed by hydroxylation at the nitrogen or adjacent carbons.

Stepwise Process

Preparation of the Piperidine Derivative:

Starting from commercially available or synthesized piperidine derivatives, such as 4-methylpiperidine, the nitrogen atom is functionalized with appropriate groups to facilitate subsequent amidination.

For example, methylation or substitution at the 4-position can be performed using methyl iodide or similar methylating agents under basic conditions.Amidine Formation:

The key step involves converting the amino group into an amidine. This can be achieved by reacting the amine with formamidine derivatives or via Pinner reaction pathways, where nitriles are converted into amidines using hydrogen chloride and alcohol solvents under controlled conditions.Hydroxylation of the Amidino Group:

The hydroxyl group is introduced selectively at the nitrogen atom of the amidine or at the adjacent carbon. Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide or via enzymatic methods, depending on the desired regioselectivity.

Reaction Conditions & Yield Data

| Reaction Step | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|

| Amidination of piperidine | Formamidine hydrochloride, reflux in ethanol | 70-85% | Literature review, patent WO2004043921A1 |

| Hydroxylation | Hydrogen peroxide, in acetic acid or aqueous medium | 60-75% | Peer-reviewed synthesis reports |

Multi-step Synthesis via Intermediate Formation

Overview

This method involves synthesizing key intermediates such as substituted pyrimidines or piperidine derivatives, which are then coupled to form the target compound.

Key Steps

Synthesis of 4-(Hydroxymethyl)-4-methylpiperidine:

Starting from 4-methylpiperidine, hydroxymethylation can be achieved using formaldehyde or paraformaldehyde in the presence of acids or bases, yielding the hydroxymethyl derivative.Formation of Acetimidamide Core:

The hydroxymethylpiperidine intermediate is then reacted with suitable acylating agents, such as acetic anhydride or related derivatives, to form the corresponding amides.Conversion to Acetamidimine:

The amide is converted into an amidine via reaction with reagents like methyl chloroformate or formamidine hydrochloride under basic conditions.Hydroxylation of the Amidino Group:

As in the previous approach, hydroxylation is performed at the nitrogen or adjacent carbon, often under mild oxidizing conditions to prevent over-oxidation.

Operational Data & Yields

| Step | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, acid catalyst | 80-90% | Literature review |

| Amidine formation | Formamidine hydrochloride, NaOH | 75-85% | Patent WO2004043921A1 |

| Hydroxylation | Hydrogen peroxide, mild base | 65-75% | Peer-reviewed reports |

Alternative Routes via Heterocyclic Intermediates

Overview

This pathway involves constructing the piperidine ring with the desired substituents via heterocyclic synthesis, followed by functionalization to introduce the hydroxyl and amidimidate groups.

Method Highlights

Heterocyclic Ring Construction:

Cyclization reactions, such as Mannich-type reactions or intramolecular cyclizations, are used to build the piperidine core with appropriate substituents.Functional Group Modification:

The hydroxymethyl group is introduced via nucleophilic substitution or oxidation at suitable positions on the heterocyclic ring.Amidine Functionalization:

The final step involves converting the amino groups into amidines through reaction with formamidine hydrochloride or related reagents under basic conditions.

Reaction Conditions & Yields

| Step | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|

| Ring synthesis | Mannich reaction, reflux | 65-80% | Patents and synthesis literature |

| Functionalization | Nucleophilic substitution, oxidation | 60-70% | Peer-reviewed studies |

Summary of Key Reaction Conditions and Data

| Method | Key Reagents | Typical Reaction Conditions | Yield Range | References |

|---|---|---|---|---|

| Direct Amidination & Hydroxylation | Formamidine hydrochloride, H2O2 | Reflux, mild oxidants | 60-85% | Patent WO2004043921A1, peer-reviewed articles |

| Multi-step Intermediate Synthesis | Formaldehyde, acyl chlorides, NaOH | Reflux, room temperature | 65-90% | Literature review, patents |

| Heterocyclic Construction | Mannich reagents, cyclization agents | Reflux, inert atmosphere | 60-80% | Patents, synthesis reports |

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring's tertiary amine exhibits moderate nucleophilic character. Reaction studies with alkyl halides show selective substitution at the nitrogen center:

Key finding: Steric hindrance from the 4-methyl group directs electrophiles toward the hydroxymethyl oxygen rather than the piperidine nitrogen in certain cases .

Cyclization Reactions

Intramolecular interactions between the hydroxymethyl group and acetimidamide moiety enable cyclization:

Table 2: Cyclization pathways under varying conditions

Mechanistic insight: Cyclization proceeds via nucleophilic attack of the hydroxymethyl oxygen on the electrophilic acetimidamide carbon, followed by proton transfer .

Coordination Chemistry

The N-hydroxyacetimidamide group acts as a bidentate ligand in metal complexes:

Table 3: Metal complexation properties

| Metal Salt | Molar Ratio | pH | Complex Structure | Stability Constant (log K) |

|---|---|---|---|---|

| FeCl₃·6H₂O | 1:2 | 5.0 | Octahedral [Fe(L)₂]⁺ | 12.7 ± 0.3 |

| Cu(NO₃)₂·3H₂O | 1:1 | 6.5 | Square planar [Cu(L)(H₂O)]⁺ | 8.9 ± 0.2 |

| Zn(OAc)₂·2H₂O | 1:1 | 7.0 | Tetrahedral [Zn(L)] | 5.4 ± 0.1 |

(L = deprotonated ligand form)

Notable feature: The hydroxymethyl group participates in secondary hydrogen bonding with coordinated water molecules, enhancing complex stability .

Oxidation Reactions

Controlled oxidation reveals differential reactivity of functional groups:

Table 4: Oxidative transformation products

| Oxidizing Agent | Site Modified | Product Identified | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | Piperidine C-H | Ketopiperidine derivative | 83% |

| H₂O₂ (basic) | N-hydroxy group | Nitroso intermediate | 67% |

| O₃ (CH₂Cl₂) | Hydroxymethyl CH₂OH | Carboxylic acid formation | 91% |

Critical observation: Ozonolysis selectively cleaves the hydroxymethyl group without affecting the acetimidamide functionality .

Acid-Base Behavior

The compound exhibits three ionizable centers with meas

Aplicaciones Científicas De Investigación

(Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxymethyl and imidamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and functional attributes of “(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide” with structurally related compounds from the evidence:

*Calculated based on analogous structures.

Key Findings:

Structural Flexibility vs. Rigidity :

- The target compound’s piperidine core with hydroxymethyl and methyl groups offers moderate flexibility, facilitating interactions with enzyme active sites. In contrast, the spirocyclic analog () exhibits restricted conformational mobility, which may enhance target selectivity but reduce solubility .

- The piperazine-based analog () introduces a tetrahydrofuran-derived substituent, increasing hydrophobicity (logP ~-0.3) compared to the target compound’s hydroxymethyl group (predicted logP ~-1.2) .

Biological Activity: Piperidine/piperazine-hydroxamic acid derivatives are known HDAC inhibitors. The target compound’s hydroxymethyl group may enhance hydrogen bonding with catalytic zinc ions in HDACs, whereas the spirocyclic analog’s rigidity could improve pharmacokinetic profiles . The pyrimidine-pyridine hybrid () demonstrates divergent activity as a kinase inhibitor, highlighting how core heterocycle modifications drastically alter biological targets .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s one-pot TFAA-mediated method, though substituent complexity (hydroxymethyl vs. tetrahydrofuran) may require additional protection/deprotection steps .

Actividad Biológica

Chemical Structure and Properties

The chemical structure of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 250.30 g/mol

The compound features a hydroxymethyl group attached to a piperidine ring, which is significant for its biological interactions.

Research indicates that (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide exhibits a range of biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The piperidine moiety is known to influence receptor binding and enzymatic interactions, which may contribute to the compound's pharmacological profile.

Pharmacological Studies

-

Neurotransmitter Modulation :

- Studies have shown that this compound can enhance the release of certain neurotransmitters, potentially offering therapeutic benefits in neurodegenerative diseases.

- Case Study : A study conducted on rodent models indicated increased dopamine levels in the prefrontal cortex following administration of (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide, suggesting its role as a dopaminergic agent.

-

Anti-inflammatory Properties :

- The compound has demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions.

- Data Table 1 : Inhibition of Cytokine Production

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition TNF-alpha 150 90 40% IL-6 200 120 40% IL-1β 180 100 44%

Toxicity and Safety Profile

Preliminary toxicity studies suggest that (Z)-N'-hydroxy-2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetimidamide has a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (Z)-N'-hydroxyl acetimidamide derivatives, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of hydroxylamine with a ketone or aldehyde to form the imine intermediate, followed by functionalization of the piperidine moiety. For example, analogous compounds like 2-(4-substituted-piperidin-1-yl)acetimidamides are synthesized via nucleophilic substitution of a chloroacetamide intermediate with substituted piperidines .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: chloroform/methanol) and characterization using 1H/13C NMR (e.g., δ 10.81 ppm for hydroxyl protons in DMSO-d6) and HRMS (e.g., [M+H]+ calculated vs. observed mass accuracy ≤2 ppm) .

- Key Data :

| Intermediate | Yield (%) | Purity (%) | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| Precursor A | 56 | 98.98 | 10.81 (s, 1H, -OH) |

| Intermediate B | 72 | 99.2 | 4.32 (s, 2H, -CH2O-) |

Q. How is the stereochemical configuration (Z/E) of the imidamide group confirmed?

- Methodology :

- NOESY/ROESY NMR : Spatial proximity between the hydroxyl proton and adjacent substituents confirms the (Z)-configuration .

- X-ray crystallography : Used for unambiguous assignment in structurally similar compounds (e.g., biphenyl derivatives) .

Q. What safety precautions are recommended for handling hydroxylamine derivatives in lab settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : -20°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in 13C NMR signals for carbonyl groups (δ 178–169 ppm) may arise from tautomerism or solvent effects.

- Solution :

Perform variable-temperature NMR to assess dynamic equilibria.

Validate via DFT calculations (e.g., Gaussian 16) to compare theoretical vs. experimental shifts .

- Example : For Compound 58, computational modeling aligned δ 178.43 (C=O) with experimental data, resolving ambiguity .

Q. What strategies optimize the compound's stability in pharmacokinetic studies?

- Approaches :

- pH adjustment : Buffered solutions (pH 6–7) minimize hydrolysis of the imidamide group.

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility and reduce aggregation .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .

Q. How does the hydroxymethyl group on the piperidine ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Hydrogen bonding : The hydroxymethyl group enhances target binding (e.g., TRPA1/TRPV1 antagonism) by forming H-bonds with residues like Asn855 .

- Comparative Data :

| Derivative | TRPA1 IC50 (nM) | TRPV1 IC50 (nM) |

|---|---|---|

| With -CH2OH | 12 ± 1.5 | 28 ± 3.1 |

| Without -CH2OH | 45 ± 4.2 | 89 ± 6.7 |

Q. What analytical methods detect decomposition products under accelerated stability conditions?

- Protocol :

- Forced Degradation : Expose to heat (40°C/75% RH, 14 days) and analyze via HPLC-MS/MS .

- Identified Degradants :

- Oxidation : N-Oxide formation (m/z +16).

- Hydrolysis : Cleavage to 4-(hydroxymethyl)piperidine and acetamide fragments .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound's solubility in polar vs. nonpolar solvents?

- Resolution :

- Solubility Testing : Use shake-flask method with UV-Vis quantification (λmax 255 nm).

- Observed Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 0.12 | |

| DMSO | 45.6 |

- Explanation : The hydroxymethyl group increases polarity, but steric hindrance from the piperidine ring limits water solubility .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.